molecular formula C9H5BrClF3O B13422024 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B13422024
M. Wt: 301.49 g/mol
InChI Key: WNJVLAGEYRALHO-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of benzoyl chloride, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride typically involves the acylation of 5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid+SOCl25-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride+SO2+HCl\text{5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid+SOCl2​→5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and trifluoromethyl) on the benzene ring makes it less reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Although less reactive, the compound can undergo reactions with strong electrophiles under specific conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoyl chloride
  • 3-Methyl-5-(trifluoromethyl)benzoyl chloride
  • 5-Bromo-2-methylbenzoic acid

Uniqueness

5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents influence the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C9H5BrClF3O

Molecular Weight

301.49 g/mol

IUPAC Name

5-bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C9H5BrClF3O/c1-4-6(8(11)15)2-5(10)3-7(4)9(12,13)14/h2-3H,1H3

InChI Key

WNJVLAGEYRALHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl

Origin of Product

United States

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